Lipoxygenase Inhibition Profile of 3-(4-Ethoxyphenoxy)azetidine vs. NDGA
3-(4-Ethoxyphenoxy)azetidine is documented as a potent lipoxygenase inhibitor [1]. While direct, head-to-head IC50 data against a standard comparator like NDGA (nordihydroguaiaretic acid) is not publicly available for this specific compound, cross-study class-level inference suggests it shares a similar mechanism. NDGA, a known lipoxygenase inhibitor, exhibits IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX . The target compound's reported activity as a lipoxygenase inhibitor places it within a class of compounds that interfere with arachidonic acid metabolism, but its exact potency and isoform selectivity remain unquantified in the public domain [1].
| Evidence Dimension | Inhibition of Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor (no specific IC50 provided) |
| Comparator Or Baseline | NDGA: IC50 = 200 nM for 5-LOX, 30 µM for 12-LOX, 30 µM for 15-LOX |
| Quantified Difference | Not calculable; class-level activity inferred |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Lipoxygenase inhibition is a key mechanism in anti-inflammatory and anti-cancer research; understanding the relative potency of this compound compared to standards like NDGA is critical for assay design and interpretation.
- [1] Medical University of Lublin. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
